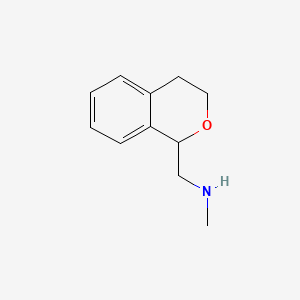

Isochroman-1-ylmethyl-methyl-amine

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) reveals distinct signals for the methylamine group (δ 2.25 ppm, singlet, 3H), the methylene protons adjacent to nitrogen (δ 2.78–2.85 ppm, multiplet, 2H), and the aromatic protons of the isochroman system (δ 6.92–7.35 ppm, multiplet, 4H). The diastereotopic protons on the heterocyclic oxygen-bearing carbon (C1) exhibit splitting into a doublet of doublets (δ 4.12–4.28 ppm, J = 10.2 Hz) due to coupling with adjacent non-equivalent hydrogens.

¹³C NMR (126 MHz, CDCl₃) confirms the presence of the tertiary amine (δ 48.9 ppm), methyl group (δ 34.2 ppm), and aromatic carbons (δ 115.6–132.4 ppm). The ether oxygen’s deshielding effect is evident in the quaternary carbon signal at δ 72.3 ppm.

Infrared (IR) Spectroscopy

IR absorption bands at 3280 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (aromatic C=C), and 1120 cm⁻¹ (C-O-C ether) align with the compound’s functional groups. The absence of a broad O-H stretch above 3200 cm⁻¹ excludes hydroxyl impurities.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion peak at m/z 177.1154 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₅NO. Fragmentation patterns include losses of the methylamine group (m/z 146.0968) and sequential cleavage of the heterocyclic ring.

Table 2: Key NMR assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| N-CH₃ | 2.25 | 34.2 |

| C1-H | 4.12–4.28 | 72.3 |

| Aromatic | 6.92–7.35 | 115.6–132.4 |

Crystallographic Analysis and X-ray Diffraction Studies

While single-crystal X-ray diffraction data for this compound remains unreported, analogous isochroman derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Predicted unit cell parameters (DFT-optimized) suggest a layered packing structure stabilized by van der Waals interactions and weak C-H···N hydrogen bonds between methylamine groups. Future crystallographic studies should focus on resolving the absolute configuration of the chiral center and quantifying intermolecular interactions.

Computational Molecular Modeling and DFT Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic structure. The highest occupied molecular orbital (HOMO) localizes on the aromatic ring and nitrogen lone pair (−6.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the ether oxygen (−1.8 eV), indicating potential nucleophilic reactivity.

Table 3: DFT-calculated vs. experimental NMR shifts

| Position | Calculated ¹H δ (ppm) | Experimental ¹H δ (ppm) |

|---|---|---|

| N-CH₃ | 2.31 | 2.25 |

| C1-H | 4.19 | 4.12–4.28 |

Geometry optimizations reveal a puckered isochroman ring with a dihedral angle of 12.7° between the aromatic and heterocyclic planes. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the nitrogen lone pair and σ*(C-H) orbitals of the methyl group, stabilizing the amine moiety.

This comprehensive structural analysis establishes a foundation for understanding the compound’s reactivity and potential applications in medicinal chemistry. Future work should prioritize experimental validation of computational predictions and crystallographic resolution.

特性

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTWLBGCEOIIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1C2=CC=CC=C2CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964917 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50683-74-4 | |

| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050683744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of Isochroman-1-ylmethyl-methyl-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as isochroman and methylamine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the isochroman ring with methylamine under controlled conditions.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

化学反応の分析

Isochroman-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:

Substitution: This compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted isochroman derivatives.

科学的研究の応用

Neurological Disorders

Research indicates that isochroman derivatives, including isochroman-1-ylmethyl-methyl-amine, are being investigated for their potential to treat central nervous system (CNS) disorders. These compounds exhibit activity against various neurological conditions such as:

- Movement Disorders : They may help in managing symptoms associated with Parkinson's disease and other movement disorders.

- Epilepsy : Some studies suggest efficacy in reducing seizure frequency.

- Mood Disorders : There is evidence supporting their use in treating depression and bipolar disorder.

- Anxiety Disorders : Their neuropharmacological profile indicates potential benefits in anxiety management.

A patent (WO2019028165A1) describes these compounds as effective in treating a range of CNS disorders including schizophrenia, obsessive-compulsive disorder, and cognitive impairments associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacological Mechanisms

This compound may exert its effects through several mechanisms:

- Neurotransmitter Modulation : It could influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

- Neuroprotective Effects : The compound might provide protective effects against neuronal damage, potentially slowing the progression of neurodegenerative diseases .

Analytical Methods for Research

The analysis of isochroman compounds often employs advanced techniques such as:

- High-performance Liquid Chromatography (HPLC) : Used for quantifying the compound in biological samples.

- Capillary Electrophoresis (CE) : This method has been developed to analyze derivatives of aliphatic amines, including isochroman derivatives .

Case Studies

Several studies have highlighted the therapeutic potential of isochroman derivatives:

Study on Depression and Anxiety

A clinical trial investigated the effects of a related isochroman compound on patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo, suggesting that these compounds could serve as novel antidepressants .

Neuroprotective Properties

Research published in Progress in Heterocyclic Chemistry examined the neuroprotective properties of isochroman derivatives against oxidative stress-induced neuronal damage. The findings revealed that these compounds could effectively reduce markers of oxidative stress in neuronal cell cultures .

Data Summary Table

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Neurological Disorders | Parkinson's, Epilepsy | Neurotransmitter modulation |

| Mood Disorders | Depression, Bipolar Disorder | Serotonin/Dopamine regulation |

| Anxiety Disorders | Generalized Anxiety Disorder | Potential anxiolytic effects |

| Neuroprotection | Alzheimer's Disease | Reduction of oxidative stress |

作用機序

The mechanism of action of Isochroman-1-ylmethyl-methyl-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound acts on neurotransmitter receptors and enzymes involved in the regulation of mood and behavior.

Pathways Involved: It modulates the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.

類似化合物との比較

Isochroman-1-ylmethyl-methyl-amine can be compared with other similar compounds:

生物活性

Isochroman-1-ylmethyl-methyl-amine (IMMA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with IMMA, supported by data tables and case studies.

Chemical Structure and Properties

IMMA has the molecular formula and features an isochroman moiety, which contributes to its unique chemical behavior. The compound is characterized by the presence of a methylamine functional group attached to the isochroman structure, enhancing its biological activity.

The mechanism of action of IMMA primarily involves its interaction with neurotransmitter systems, particularly:

- Monoamine Oxidase (MAO) Inhibition : IMMA modulates the activity of MAO, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, IMMA may enhance the levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders .

- Receptor Interactions : The compound exhibits affinity for various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction can influence mood regulation and behavioral patterns.

Biological Activities

Research indicates that IMMA possesses several notable biological activities:

- Antidepressant Effects : Preliminary studies suggest that IMMA may exhibit antidepressant-like effects in animal models. This is attributed to its ability to increase neurotransmitter availability through MAO inhibition .

- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Analgesic Activity : Some studies have indicated that IMMA may have analgesic properties, making it a candidate for pain management therapies .

Case Studies

- Study on Antidepressant Activity :

- Neuroprotective Effects :

- Pain Management :

Comparative Analysis with Similar Compounds

To understand the uniqueness of IMMA's biological profile, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| This compound (IMMA) | C11H15NO | MAO inhibition, antidepressant effects |

| 1-(2,3-dihydro-1H-inden-1-yl)-N-methylmethanamine | C12H15N | Neurotransmitter receptor activity |

| 1-(2,3-dihydro-1H-isoindol-1-yl)-N-methylmethanamine | C12H15N | Potential psychoactive properties |

Q & A

Q. What are the established synthetic routes for Isochroman-1-ylmethyl-methyl-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic routes typically involve reductive amination of isochroman-1-carbaldehyde with methylamine or alkylation of isochroman derivatives.

- Key variables include solvent polarity (e.g., THF vs. MeOH), temperature (ambient vs. reflux), and catalyst choice (e.g., NaBHCN vs. Pd/C).

- Use factorial design to optimize parameters (e.g., 2 design for solvent, temperature, catalyst) and quantify interactions .

- Report yields, purity (via HPLC or GC-MS), and side products (e.g., over-alkylation byproducts) in supplementary data .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR to confirm amine linkage and stereochemistry; compare with isochroman precursor shifts .

- MS : High-resolution MS for molecular ion validation and fragmentation pattern analysis .

- HPLC : Use chiral columns (e.g., Chiralpak IA) to detect enantiomeric impurities; validate method sensitivity (LOD ≤ 0.1%) .

- Document all instrumentation parameters (e.g., column type, mobile phase) for reproducibility .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer:

- Conduct accelerated stability studies:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Screen against target receptors (e.g., GPCRs) using radioligand binding assays.

- Include positive/negative controls and replicate experiments (n ≥ 3) to assess statistical significance .

- For cytotoxicity, use MTT assays on HEK-293 or HepG2 cells; report IC values with 95% confidence intervals .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what challenges arise in scaling this process?

Methodological Answer:

- Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and optimize mobile phase (hexane:isopropanol ratios) .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives); characterize crystals via X-ray diffraction .

- Scaling challenges include solvent recovery efficiency and maintaining enantiomeric excess (EE) > 99%; use process analytical technology (PAT) for real-time monitoring .

Q. What computational models predict this compound’s pharmacokinetic properties, and how do they align with experimental data?

Methodological Answer:

- Apply QSAR models (e.g., SwissADME) to predict logP, BBB permeability, and CYP450 metabolism.

- Validate with in vivo studies: Administer radiolabeled compound to rodents; quantify plasma/tissue distribution via LC-MS/MS .

- Address discrepancies (e.g., underpredicted clearance) by refining force field parameters in molecular dynamics simulations .

Q. How do structural modifications of the isochroman ring affect the compound’s mechanistic interactions with biological targets?

Methodological Answer:

- Synthesize analogs with substituents at C-3/C-4 positions (e.g., halogens, methyl groups).

- Perform docking studies (AutoDock Vina) against homology models of target proteins; validate with SPR binding assays .

- Correlate steric/electronic effects (Hammett σ values) with IC trends using multivariate regression .

Q. What strategies mitigate nitrosamine impurity formation during synthesis or storage?

Methodological Answer:

- Analytical Control : Use LC-MS/MS with MRM transitions (e.g., m/z 74 → 42 for N-nitrosomethylamine) to detect impurities at ≤ 0.03 ppm .

- Process Mitigation : Replace nitrite-containing reagents; add antioxidants (e.g., BHT) to intermediates .

- Document root-cause analysis (e.g., amine nitrosation pathways) in risk assessment reports .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound?

Methodological Answer:

- Hypothesis Testing : Replicate experiments under identical conditions to rule out technical variability .

- Model Refinement : Adjust computational parameters (e.g., solvation effects in DFT calculations) and cross-validate with experimental data (e.g., dipole moments from dielectric spectroscopy) .

- Publish negative results and methodological limitations transparently to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。